![molecular formula C19H19N3O3 B2891292 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 2309348-53-4](/img/structure/B2891292.png)
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea
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Description
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Regioselective Synthesis and Novel Compounds
Regioselective Synthesis
A foundational aspect of research on compounds like "1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea" involves regioselective synthesis techniques. For instance, Koza et al. (2010) reported the first preparation of the 5,6-dihydro-4H-furo[2,3-c]pyrrol-4-one skeleton and its derivatives, highlighting a novel class of compounds developed from furan derivatives through a series of reactions including Curtius rearrangement to yield isocyanate derivatives, which were then reacted with nucleophiles to produce urethane and urea derivatives (Koza, Karahan, & Balcı, 2010).
Novel Compound Synthesis
Further extending the chemistry of furan derivatives, Abdelrazek et al. (2010) synthesized novel pyridine and naphthyridine derivatives, demonstrating the versatility of furan compounds in synthesizing a broad range of chemical entities. This work involved the dimerization of furan derivatives and subsequent reactions to yield complex heterocyclic structures (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Fluorescence Properties and Computational Analysis
Solid-State Fluorescence Properties
Yokota et al. (2012) explored the synthesis and solid-state fluorescence properties of new fluorescent compounds derived from benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides. The study not only provided insights into the synthesis of these compounds but also their potential applications in materials science due to their fluorescence properties (Yokota, Hagimori, Mizuyama, Nishimura, Fujito, Shigemitsu, & Tominaga, 2012).
Computational Analysis and Spectral Study
Patel (2020) conducted a detailed analytical and spectral study of furan ring-containing organic ligands, demonstrating the use of such compounds in the synthesis of transition metal complexes with potential antimicrobial activity. This research underscores the significance of computational and spectral analyses in understanding and developing new compounds with practical applications (Patel, 2020).
properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-6-4-14(5-7-17)11-21-19(23)22-12-15-9-16(13-20-10-15)18-3-2-8-25-18/h2-10,13H,11-12H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDIFIPVNIRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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